molecular formula C9H7F2N3 B2381279 2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine CAS No. 1151801-90-9

2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine

Cat. No. B2381279
CAS RN: 1151801-90-9
M. Wt: 195.173
InChI Key: GFHXYORKLHVVET-UHFFFAOYSA-N
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Description

“2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine” is a chemical compound with the CAS Number: 1151801-90-9 . It has a molecular weight of 195.17 and its linear formula is C9H7F2N3 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H7F2N3 . For a more detailed structural analysis, you may need to refer to a specialized database or tool.


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Photoinduced Tautomerization and Luminescence Studies

  • Studies on derivatives of pyrazolylpyridines, which include compounds similar to 2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine, have shown unique photoreactions. These include excited-state intramolecular and intermolecular proton transfers, leading to dual luminescence and bimodal irreversible kinetic coupling of fluorescence bands. Such reactions are significant in the development of photoresponsive materials and sensors (Vetokhina et al., 2012).

Applications in Electroluminescence and OLEDs

  • Pyrazol-pyridine ligands, closely related to this compound, have been used in iridium (III) complexes for organic light-emitting diodes (OLEDs). These complexes exhibit high electroluminescence efficiency, crucial for the development of high-performance OLEDs (Su et al., 2021).

Coordination Chemistry and Complex Synthesis

  • Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been utilized in coordination chemistry, showing potential in synthesizing luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005; 2014) (Halcrow, 2014).

Exploration in Mechanoluminescence

  • Research on Pt(II) complexes with pyrazolylpyridine ligands demonstrates mechanoluminescence and concentration-dependent photoluminescence, relevant for developing new materials in display technology and sensory applications (Huang et al., 2013).

Chemical Synthesis and Structural Studies

  • Studies have been conducted on the synthesis and characterization of pyrazole derivatives of pyridine, including chloro-pyridinyl and hydroxy-pyrazole carboxylic acids, contributing to the understanding of molecular structures and thermodynamic properties in chemical synthesis (Shen et al., 2012).

Advancements in Supramolecular Chemistry

  • Research on mononuclear complexes with pyrazolylpyridine ligands highlights the significance of these compounds in forming supramolecular networks through hydrogen bonds and weak molecular interactions, offering insights into the design of new materials and molecular architectures (Zhu et al., 2014).

Catalysis and Polymerization Studies

  • Complexes with pyrazolylpyridine ligands have been used in catalyzing vinyl-addition polymerization, illustrating the influence of metal centers and ligand nature on polymer properties. Such studies are essential in the field of polymer chemistry and material science (Benade et al., 2011).

Applications in Metal Extraction and Coordination

  • Research on pyridine-based ligands, including pyrazolyl-pyridine derivatives, has shown effectiveness in the extraction of metal ions like nickel(II) and copper(II). This is crucial in the development of new materials for industrial metal extraction processes (Pearce et al., 2019).

Development of Novel Chromeno[2,3-b]pyridines

  • The synthesis of new chromeno[2,3-b]pyridines with pyrazolyl groups has potential applications in the fields of drug discovery and material science, due to their unique biological and industrial properties (Ryzhkova et al., 2023).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

properties

IUPAC Name

2,3-difluoro-5-(1-methylpyrazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3/c1-14-5-7(4-13-14)6-2-8(10)9(11)12-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHXYORKLHVVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(N=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A sealable flask was charged with 5-chloro-2,3-difluoropyridine (1.541 g, 10.3 mmol), palladium(ii) acetate (0.116 g, 0.515 mmol), potassium phosphate tribasic (6.56 g, 30.9 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.57 g, 12.4 mmol), and X-Phos (0.491 g, 1.03 mmol). The flask was sealed with a septum cap, then dioxane (20 mL) and H2O (2 mL) were added. The resulting mixture was sparged with N2 for 10 min, and then heated at 100° C. for 2 h. The solution was cooled to rt and then concentrated and purified by flash chromatography using eluent 99:1 Hexanes:EtOAc to 60:40 Hexanes:EtOAc gradient to afford 2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine (1.78 g, 88.5% yield) as a colorless film. LRMS (ESI) m/z calcd for C9H7F2N3 (M+H) 197.1. found 197.4.
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.541 g
Type
reactant
Reaction Step Two
Name
potassium phosphate tribasic
Quantity
6.56 g
Type
reactant
Reaction Step Two
Quantity
2.57 g
Type
reactant
Reaction Step Two
Quantity
0.491 g
Type
reactant
Reaction Step Two
Quantity
0.116 g
Type
catalyst
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2,3-difluoropyridine (1.9 g, 9.79 mmol) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.038 g, 9.79 mmol), Na2CO3 (2.076 g, 19.59 mmol) and Pd(PPh3)4 (1.131 g, 0.979 mmol) in DMF (8 ml) was bubbled with N2 for 10 min and was then heated to 80° C. for 10 h. After being cooled to rt, the mixture was filtered and the filtrate was diluted with EA, washed with water and brine, dried over anhydrous MgSO4. Filtered and concentrated. The residue was purified by silica gel chromatography eluted with Hex/EA (from 100% to 20%) to afford the title compound as a white solid (1.5 g, 57.4% yield). 1H-NMR (400 MHz, DMSO-d6) δ ppm 8.29 (d, 3H), 7.99 (d, 1H), 3.87 (s, 3H). LCMS (method B): [M+H]+=196, tR=1.91 min.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.038 g
Type
reactant
Reaction Step One
Quantity
2.076 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.131 g
Type
catalyst
Reaction Step One
Yield
57.4%

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